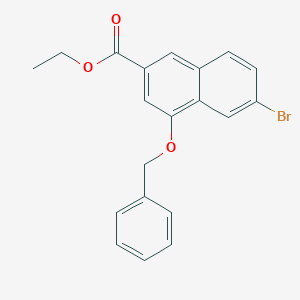
2-Naphthalenecarboxylic acid, 6-bromo-4-(phenylmethoxy)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenecarboxylic acid, 6-bromo-4-(phenylmethoxy)-, ethyl ester is a complex organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a bromine atom at the 6th position, a phenylmethoxy group at the 4th position, and an ethyl ester group attached to the carboxylic acid functionality. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 6-bromo-4-(phenylmethoxy)-, ethyl ester typically involves multiple steps. One common method includes the bromination of 2-naphthalenecarboxylic acid followed by the introduction of the phenylmethoxy group through a nucleophilic substitution reaction. The final step involves esterification with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
2-Naphthalenecarboxylic acid, 6-bromo-4-(phenylmethoxy)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove the bromine atom or reduce the ester group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used under mild conditions to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of functionalized naphthalene derivatives.
科学的研究の応用
2-Naphthalenecarboxylic acid, 6-bromo-4-(phenylmethoxy)-, ethyl ester has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.
Material Science: It is used in the synthesis of organic materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study enzyme activities or as a ligand in receptor binding studies.
作用機序
The mechanism by which 2-Naphthalenecarboxylic acid, 6-bromo-4-(phenylmethoxy)-, ethyl ester exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The phenylmethoxy group can enhance binding affinity to certain proteins, while the bromine atom may participate in halogen bonding interactions.
類似化合物との比較
Similar Compounds
2-Naphthalenecarboxylic acid, 6-chloro-4-(phenylmethoxy)-, ethyl ester: Similar structure but with a chlorine atom instead of bromine.
2-Naphthalenecarboxylic acid, 6-bromo-4-(methoxy)-, ethyl ester: Lacks the phenyl group, having only a methoxy group.
2-Naphthalenecarboxylic acid, 6-bromo-4-(phenylmethoxy)-, methyl ester: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
The presence of the bromine atom and the phenylmethoxy group in 2-Naphthalenecarboxylic acid, 6-bromo-4-(phenylmethoxy)-, ethyl ester makes it unique compared to its analogs. These functional groups can significantly influence the compound’s reactivity and binding properties, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
特性
分子式 |
C20H17BrO3 |
|---|---|
分子量 |
385.2 g/mol |
IUPAC名 |
ethyl 6-bromo-4-phenylmethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C20H17BrO3/c1-2-23-20(22)16-10-15-8-9-17(21)12-18(15)19(11-16)24-13-14-6-4-3-5-7-14/h3-12H,2,13H2,1H3 |
InChIキー |
XPTWLODQIXQFOF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=C2C=C(C=CC2=C1)Br)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-8-[2-(4-trifluoromethyl-phenyl)-ethyl]-5,6-dihydro-8h-imidazo[1,5-a]pyrazine-7-carboxylic acid tert-butyl ester](/img/structure/B13931052.png)
![3,3'-Diselenobis[2-chloropyridine]](/img/structure/B13931053.png)
![6-(4-(Methoxymethoxy)benzamido)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13931060.png)
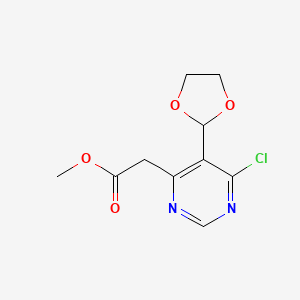

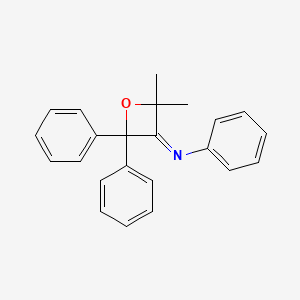
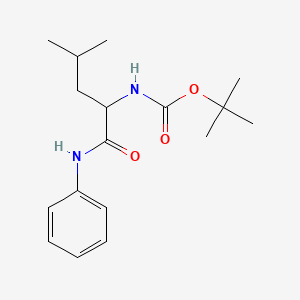

![tert-Butyl 2-formyl-1-methyl-4,6-dihydropyrrolo[3,4-d]imidazole-5(1H)-carboxylate](/img/structure/B13931095.png)

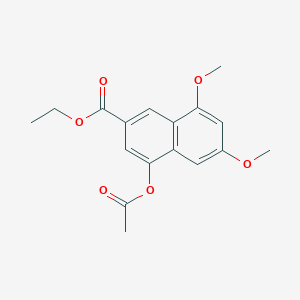
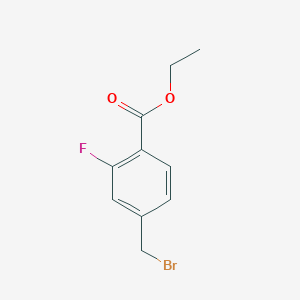
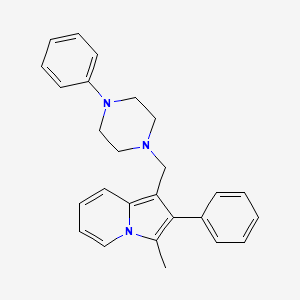
![5-[(4-hydroxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo-3-Thiazolidineacetic acid](/img/structure/B13931132.png)
